molecular formula C26H48O4 B065447 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate CAS No. 166412-78-8

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No. B065447
M. Wt: 424.7 g/mol
InChI Key: HORIEOQXBKUKGQ-UHFFFAOYSA-N
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Description

"Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" is a compound with potential interest in various fields of chemistry and materials science. It is related to cyclohexane derivatives, which are crucial in medicinal chemistry, polymer science, and catalysis.

Synthesis Analysis

The synthesis of cyclohexane derivatives like Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate showcases the foundational approaches for synthesizing complex cyclohexane-based compounds, involving key steps like condensation from cyclohexanone and carbon disulfide, characterized by various spectroscopic techniques (Contreras et al., 2001).

Molecular Structure Analysis

The structural analysis of cyclohexane derivatives is essential for understanding their chemical behavior. Studies on compounds like bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) highlight the non-planar nature of carbocyclic rings, providing insights into the stereochemistry and spatial arrangement of atoms within cyclohexane derivatives (Trætteberg et al., 1982).

Chemical Reactions and Properties

Cyclohexane derivatives exhibit a range of chemical behaviors. For instance, the cyclohexane-1,4-dicarboxylate complex demonstrates catalytic activity in the oxidation of cyclohexane, revealing the reactive nature of these compounds under certain conditions (Hazra et al., 2014).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. The study on the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provides valuable information on how different interactions (C–H⋯N, C–H⋯π) influence the structural integrity and physical form of cyclohexane-based compounds (Lai et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications of cyclohexane derivatives. Research on compounds like 1,3-bis(diarylmethylidene)-2-methylidenecyclohexanes highlights the influence of stereoelectronic factors on their behavior in cycloaddition and cyclodimerization reactions, elucidating the chemical properties and reactivity of these types of molecules (Klimova et al., 2003).

Scientific Research Applications

  • A study described the synthesis, characterization, and catalytic study of a tetracopper complex involving cyclohexane-1,4-dicarboxylate. This compound was used as a pre-catalyst for cyclohexane oxidation, demonstrating significant yields of cyclohexanol and cyclohexanone (Hazra, Mukherjee, Silva, & Pombeiro, 2014).

  • Bis(benzo-15-crown-5) derivatives from cyclohexanedicarboxylic acids were synthesized as neutral carriers for potassium-selective electrodes, demonstrating the compound's application in sensor technology (Kimura, Ishikawa, Tamura, & Shono, 1983).

  • Chiral recognition in catalytic hydrogenation of α-acylaminoacrylic acids was studied using complexes derived from cyclohexanediamine, indicating applications in stereo-selective synthesis (Kashiwabara, Hanaki, & Fujita, 1980).

  • The study on the asymmetric hydroformylation of alkenes using rhodium complexes with cyclohexane-based ligands demonstrates potential applications in creating chiral compounds (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

  • A study on 1,2-Cyclohexane dicarboxylic acid diisononyl ester (a plasticizer) investigated its identification and analysis using GC/MS and ESI/MS methods, indicating applications in polymer science and environmental safety (Dziwiński, Poźniak, & Lach, 2017).

  • Synthesis of dicarboxylic acid derivatives of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates showcases applications in the field of fullerene chemistry and materials science (Ishida, Asaji, Hida, Itoh, & Ohno, 2000).

Safety And Hazards

The safety information for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate includes a GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280; P305+P351+P338 .

properties

IUPAC Name

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIEOQXBKUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274044
Record name Bis(7-methyloctyl) tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

394 °C
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

224 °C (COC)
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Iin water, <0.02 mg/L
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity slightly less than 1
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.2X10-7 mm Hg
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Color/Form

Colorless liquid

CAS RN

166412-78-8, 318292-43-2
Record name Diisononyl hexahydrophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(7-methyloctyl) tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISONONYL HEXAHYDROPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 100 g of diisononyl phthalate (DINP). The hydrogenation was carried out at 120° C. and a pressure of 200 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. The conversion of the diisononyl phthalate was 100%. Diisononyl cyclohexane-1,2-dicarboxylate was obtained with a selectivity of over 99%.
Quantity
100 g
Type
reactant
Reaction Step One
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[Compound]
Name
catalyst A
Quantity
2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Agrillo - 2022 - diva-portal.org
Endocrine disrupting chemicals (EDCs) are exogenous substances which can modify the function of the endocrine system and lead to adverse health effects. Humans experience daily …
Number of citations: 0 www.diva-portal.org
L Struzina - 2022 - search.proquest.com
Humans are regularly exposed to a wide array of chemicals everyday through consumer products. Certain bisphenols, plasticizers, and flame retardants are receiving growing attention …
Number of citations: 3 search.proquest.com
BJ Seewoo, LM Goodes, L Mofflin, YR Mulders… - Environment …, 2023 - Elsevier
Background The global production and use of plastic materials has increased dramatically since the 1960s and there is increasing evidence of human health impacts related to …
Number of citations: 5 www.sciencedirect.com
L Struzina, MAP Castro, C Kubwabo, S Siddique… - Science of The Total …, 2022 - Elsevier
The occurrence of thirty-nine contaminants including plasticizers, bisphenols, and flame retardants in potable water from Montreal and South Africa was analyzed to determine their …
Number of citations: 5 www.sciencedirect.com
C Caldeira, I Garmendia Aguirre, D Tosches… - 2022 - publications.jrc.ec.europa.eu
This report presents the first application of the European Commission (EC) Safe and Sustainable by Design (SSbD) framework in a case study, on plasticisers in food contact material. …
Number of citations: 1 publications.jrc.ec.europa.eu
M Kowalczyk, JP Piwowarski, A Wardaszka… - International Journal of …, 2023 - mdpi.com
Obesogenic endocrine-disrupting chemicals (EDCs) belong to the group of environmental contaminants, which can adversely affect human health. A growing body of evidence supports …
Number of citations: 1 www.mdpi.com
O Ketenoglu - Current Journal of Applied Science and Technology, 2018
Number of citations: 1
董犇, 吴学峰, 郝天英, 李丹, 曾莹, 吴思亮, 寇筱雪… - 分析测试学报, 2021 - fxcsxb.com
: 采用超高效液相色谱-串联四极杆飞行时间质谱技术(UPLC-QTOF MS) 对经初步清洗后的回收聚对苯二甲酸乙二醇酯(rPET) 瓶片中潜在的非挥发性有机物进行非靶向筛查, 并考察了不同沉淀…
Number of citations: 4 www.fxcsxb.com

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